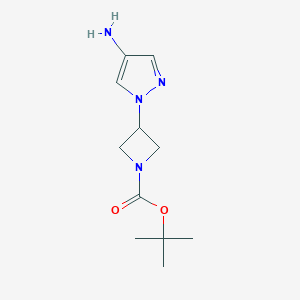

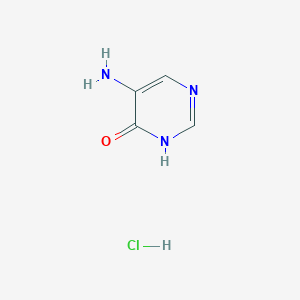

5-Aminopyrimidin-4-ol hydrochloride

Vue d'ensemble

Description

The compound 5-Aminopyrimidin-4-ol hydrochloride is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, a modified condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide has been used to prepare 5-substituted 2-amino-4,6-dihydroxypyrimidines . Another approach involves the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution to yield 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines . Additionally, multicomponent reactions have been employed to synthesize various pyrimidine derivatives, such as the reaction of 3-formylindole, cyanoethylacetate, and guanidine hydrochloride with NaOH using green chemical techniques .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the properties of the compound. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine has been determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of disordered chlorine atom and methyl group .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. Anodic oxidation of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one in conc. HCl–MeOH can lead to the cleavage of the C(2)–N(3) bond and the migration of C(2) to the 5-amino group mediated by electrochemically generated chlorine . The reactivity of these compounds can be influenced by the presence of different functional groups and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with high glass transition temperatures and tensile strength . The solubility and chemical resistance of these compounds can vary significantly depending on the specific substituents and the overall molecular architecture.

Applications De Recherche Scientifique

Synthesis of Derivatives

5-Aminopyrimidin-4-ol hydrochloride is utilized in the synthesis of various chemical derivatives. For example, it is used in the formation of 6-acylpyrido[2,3-d]pyrimidines by reacting with acetylacetone or benzoylacetone, offering new substituted compounds (Komkov & Dorokhov, 2007). Similarly, 4-Amino-5-bromo-2-substituted-aminopyrimidines are obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by sequential treatment with ethanolic ammonia and secondary amines, leading to the formation of new thiazolo[4,5-d] pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Process Development

In process chemistry, the development of scalable syntheses for derivatives of 5-Aminopyrimidin-4-ol hydrochloride is significant. One example includes the preparation of multigram quantities of 4-aminopyrimidin-5-ol in good yield from an inexpensive and readily available starting material, enhancing safety and efficiency in chemical processes (Le et al., 2015).

Applications in Supramolecular Chemistry

5-Aminopyrimidin-4-ol hydrochloride derivatives are also valuable in supramolecular chemistry. For instance, 2-aminopyrimidin-5-yl ligands have been used to construct supramolecular porphyrin arrays with broad absorption bands, facilitating efficient light-harvesting (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).

Exploration of Bioactive Compounds

Research also includes the synthesis of bioactive compounds. For example, a study demonstrated the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which were evaluated for their potential as analgesic and anti-inflammatory agents (Chhabria, Bhatt, Raval, & Oza, 2007). Another study involved the synthesis and antimicrobial activity evaluation of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines (Gupta, Jain, Madan, & Menghani, 2014).

Interaction with Biological Molecules

Studies also explore interactions of 5-Aminopyrimidin-4-ol hydrochloride derivatives with biological molecules. For instance, the synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists have been reported (Dounay et al., 2009).

Safety And Hazards

Orientations Futures

Research on pyrimidines, including 5-Aminopyrimidin-4-ol hydrochloride, is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

5-amino-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHQWEPCQNAAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyrimidin-4-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.